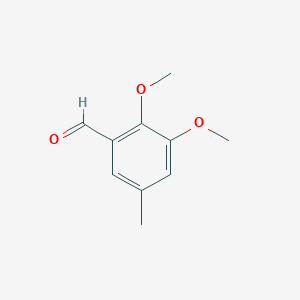

2,3-Dimethoxy-5-methylbenzaldehyde

Description

Historical Context and Research Significance in Organic Chemistry

The exploration of polysubstituted benzaldehydes, such as 2,3-Dimethoxy-5-methylbenzaldehyde, is deeply rooted in the advancement of synthetic methodologies in organic chemistry. Initially, the synthesis of such molecules was challenging, with early methods often resulting in low yields or being unsuitable for large-scale production. google.com However, the development of more sophisticated synthetic routes has made these compounds more accessible for research purposes.

The significance of this compound lies in its utility as a versatile building block. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methoxy (B1213986) and methyl groups on the aromatic ring influence the reactivity of the aldehyde and provide additional sites for chemical modification, allowing for the construction of diverse and complex molecular architectures.

Strategic Role as a Key Synthetic Intermediate

The strategic importance of this compound is evident in its application as a key intermediate in the total synthesis of natural products and their analogues. nih.gov The specific arrangement of its substituents makes it an ideal starting material for constructing the core structures of various biologically active compounds.

One of the most notable applications of this aldehyde is in the synthesis of Coenzyme Q (CoQ) analogues. nih.govmdpi.com Coenzyme Q is a vital component of the electron transport chain in cellular respiration. nih.govmdpi.com The benzoquinone ring of CoQ is structurally related to this compound, making the latter an excellent precursor for synthesizing variations of CoQ to study its biosynthesis and function. nih.govbuct.edu.cn

The synthesis of this compound itself has been a subject of study, with various methods being developed to improve its yield and purity. These synthetic strategies often involve the formylation of a corresponding polysubstituted benzene (B151609) derivative or the oxidation of a benzyl (B1604629) alcohol. google.commdma.ch For instance, one approach involves the oxidation of 3-methyl-2,5-dimethoxybenzyl alcohol using selenium dioxide. google.com Another method utilizes a Gattermann reaction on 2,5-dimethoxytoluene (B1361827). mdma.ch

The reactivity of this compound allows for its incorporation into larger molecules through various reactions. For example, it can undergo condensation reactions with active methylene (B1212753) compounds to form stilbene (B7821643) derivatives, which can then be further modified to create a range of compounds with potential applications in materials science and medicinal chemistry. google.com

Below is a table summarizing some of the key reactions involving this compound and its derivatives:

| Reactant | Reagent(s) | Product Type | Significance |

| This compound | p-Nitrophenylacetic acid | Stilbene derivative | Intermediate for photographic developing agents google.com |

| 3-methyl-2,5-dimethoxybenzyl alcohol | Selenium dioxide | This compound | Synthesis of the title compound google.com |

| 2,5-Dimethoxytoluene | Hydrogen cyanide, Aluminum chloride | 2,5-Dimethoxy-4-methylbenzaldehyde (B127970) | Synthesis of an isomer of the title compound mdma.ch |

Conventional Synthetic Routes

Traditional methods for synthesizing this compound often involve multi-step sequences starting from readily available substituted phenols or benzaldehydes. These routes rely on classical organic reactions to introduce the required functional groups in a stepwise manner.

A common strategy involves the transformation of substituted phenols. For instance, a synthesis can commence from o-cresol, which is first converted to 2,3-dihydroxytoluene and then etherified to yield 2,3-dimethoxytoluene. However, the subsequent oxidation of the methyl group to an aldehyde can suffer from poor selectivity and activity, making this route less favorable. globethesis.com

A different multi-step synthesis starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Through a Mannich reaction, a dimethylaminomethyl group is introduced, which can then be converted to a methyl group to yield 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527). mdma.ch

Multi-step Synthesis of this compound from 4-tertiary-butylphenol

| Step | Reaction | Key Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Bromination | - | 2-bromo-4-tertiary-butylphenol | 99.5% | globethesis.com |

| 2 | De-tert-butylation (tert-butyl transfer) | AlCl₃, Toluene | 2-bromophenol | 96.0% | globethesis.com |

| 3 | Formylation | Paraformaldehyde, Anhydrous MgCl₂, Triethylamine, Toluene | 2-hydroxy-3-bromobenzaldehyde | 92.9-94.6% | patsnap.com |

| 4 | Methoxylation and Methylation | Sodium methoxide, DMC, DMF | 2,3-dimethoxybenzaldehyde (B126229) | 84.1% ("one-pot") | globethesis.com |

The introduction of the aldehyde group onto a pre-existing aromatic ring is a crucial step in many synthetic routes. The Vilsmeier-Haack reaction is a widely used method for this purpose. wikipedia.org This reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is an electrophilic iminium species. wikipedia.org This reagent then attacks an electron-rich aromatic ring, and subsequent hydrolysis yields the corresponding aldehyde. wikipedia.org For the synthesis of this compound, this reaction would typically be performed on a precursor like 1,2-dimethoxy-4-methylbenzene. The success of the Vilsmeier-Haack reaction is highly dependent on the electron-donating nature of the substituents on the aromatic ring. wikipedia.orgsciencemadness.org

Another synthetic approach involves the oxidation of a corresponding aromatic alcohol. For instance, (2,3-dimethoxy-5-methylphenyl)methanol can be oxidized to this compound. A study reports the oxidation of (2-iodo-3-methoxy-5-methylphenyl)methanol (B13011964) using manganese dioxide (MnO₂) in dichloromethane (B109758) to yield the corresponding aldehyde with a 92% yield. rsc.org This highlights the utility of selective oxidizing agents in the final step of the synthesis.

The final step in many syntheses of this compound is the methylation of a hydroxyl-substituted precursor. For example, 2-hydroxy-3-methoxy-5-methylbenzaldehyde can be methylated to afford the target compound. mdma.ch Similarly, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be methylated using dimethyl sulfate (B86663) to produce 2,5-dimethoxybenzaldehyde. chemicalbook.comgoogle.com The efficiency of this step can be improved by using a buffer solution. cqu.edu.cn

Methylation of Hydroxybenzaldehydes

| Precursor | Methylating Agent | Product | Reference |

|---|---|---|---|

| 2-hydroxy-3-methoxy-5-methylbenzaldehyde | - | This compound | mdma.ch |

| 2-hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate | 2,5-dimethoxybenzaldehyde | chemicalbook.comgoogle.com |

Modern Synthetic Advancements and Process Optimization

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of substituted benzaldehydes, including this compound. These advancements often involve the use of catalytic systems.

Modern synthetic chemistry is increasingly moving towards catalytic methods for aromatic C-H functionalization. beilstein-journals.orgnih.gov These strategies offer the potential for more direct and atom-economical routes to polysubstituted aromatic compounds. While specific examples for the direct catalytic synthesis of this compound are not extensively detailed in the provided search results, the general principles of directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation are highly relevant. beilstein-journals.org These methods could potentially streamline the synthesis by avoiding lengthy multi-step sequences. For example, a palladium-catalyzed reductive carbonylation of aryl iodides has been shown to be an effective method for producing aromatic aldehydes. organic-chemistry.org Such catalytic approaches represent the future direction for the synthesis of complex molecules like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKPYPQAAVDBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470242 | |

| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5701-86-0 | |

| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Approaches

Chemo- and Regioselective Synthesis

The synthesis of 2,3-Dimethoxy-5-methylbenzaldehyde relies on the precise control of substituent placement on the aromatic ring. Chemo- and regioselective strategies are paramount to ensure the formyl group is introduced at the desired position, avoiding the formation of isomeric byproducts. The primary and most direct route involves the electrophilic formylation of 1,2-dimethoxy-4-methylbenzene, also known as 3,4-dimethoxytoluene (B46254) or 4-methylveratrole.

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The two methoxy (B1213986) groups (-OCH₃) and the methyl group (-CH₃) are all activating, ortho- and para-directing groups. In the starting material, 1,2-dimethoxy-4-methylbenzene, the positions available for substitution are C3, C5, and C6. The C6 position is ortho to the C1-methoxy group and meta to the C2-methoxy and C4-methyl groups. The C5 position is ortho to the C4-methyl group and para to the C2-methoxy group. Due to the powerful para-directing effect of the methoxy group at C2 and the ortho-directing effect of the methyl group at C4, electrophilic substitution is strongly favored at the C5 position. The C6 position, while activated, is sterically hindered by the adjacent methoxy group, making substitution less favorable.

Several classical formylation methods can be employed, with their efficacy and selectivity being key considerations.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The electron-rich 1,2-dimethoxy-4-methylbenzene attacks the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group. The reaction is highly regioselective, yielding this compound as the major product due to the strong directing influence of the existing substituents towards the C5 position. Subsequent aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde. youtube.com

Gattermann Reaction: The Gattermann reaction and its variations provide another avenue for formylation. wikipedia.orgbyjus.com The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.org A safer modification, often employed, uses zinc cyanide (Zn(CN)₂) in place of HCN. wikipedia.org This method has been successfully used to synthesize the related isomer 2,5-dimethoxy-4-methylbenzaldehyde (B127970) from 2,5-dimethoxytoluene (B1361827) with high yield, demonstrating its effectiveness for formylating activated dimethoxytoluene systems. mdma.ch For 1,2-dimethoxy-4-methylbenzene, the Gattermann reaction is expected to show high regioselectivity for the C5 position.

Rieche Formylation: The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent, typically in the presence of a Lewis acid catalyst such as TiCl₄ or SnCl₄. This method is also suitable for electron-rich aromatic substrates. Studies on the Rieche formylation of various methoxyphenyl derivatives have shown that the reaction conditions can be tuned to achieve high regioselectivity, generally favoring formylation at the most electronically activated and sterically accessible position. uniroma1.it

The following table summarizes research findings for the regioselective formylation of 1,2-dimethoxy-4-methylbenzene and related compounds, highlighting the conditions that favor the desired product.

Reactivity Profile and Chemical Transformations

Transformations of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes oxidation, reduction, and condensation reactions.

The aldehyde functional group of 2,3-Dimethoxy-5-methylbenzaldehyde can be oxidized to the corresponding carboxylic acid, 2,3-Dimethoxy-5-methylbenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the oxidation of substituted benzaldehydes is a well-established process. Typical oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The reaction generally proceeds by the addition of the oxidant to the aldehyde C-H bond, followed by elimination to form the carboxylic acid.

A related patent describes the hydrolysis of 2-methoxy-6-methylbenzoic acid methyl ester to 2-methoxy-6-methylbenzoic acid using sodium hydroxide (B78521) followed by acidification with sulfuric acid, achieving a high yield. google.com This indicates that the methoxy (B1213986) and methyl-substituted benzoic acid structure is stable under these conditions.

Table 1: Representative Oxidative Conversions of Substituted Benzaldehydes

| Starting Material | Oxidizing Agent(s) | Product |

| Substituted Benzaldehyde (B42025) | KMnO₄ or H₂CrO₄ | Substituted Benzoic Acid |

| 2-methoxy-6-methylbenzoic acid methyl ester | 1. NaOH 2. H₂SO₄ | 2-methoxy-6-methylbenzoic acid google.com |

The aldehyde group can be readily reduced to a primary alcohol, yielding (2,3-Dimethoxy-5-methylphenyl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to give the alcohol.

While direct experimental data for the reduction of this compound was not found in the search results, this is a standard and predictable transformation in organic chemistry.

Table 2: Typical Reagents for Reductive Conversion to Alcohols

| Aldehyde | Reducing Agent(s) | Product |

| This compound | NaBH₄, Ethanol or LiAlH₄, Diethyl ether | (2,3-Dimethoxy-5-methylphenyl)methanol |

The aldehyde functionality of this compound is a key site for carbon-carbon and carbon-nitrogen bond formation through condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a base. beilstein-journals.orgnih.govtandfonline.com The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.govtandfonline.com The Knoevenagel condensation is a versatile method for synthesizing α,β-unsaturated compounds. nih.gov Mechanochemical methods, using ball milling, have also been employed for Knoevenagel condensations, offering a more environmentally friendly approach. beilstein-journals.org

Imine Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The process is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration, often acid-catalyzed, yields the imine with its characteristic C=N double bond. masterorganicchemistry.com Solvent- and catalyst-free methods for imine synthesis have been developed, sometimes utilizing microwave irradiation or pressure reduction techniques to drive the reaction. scirp.orgorganic-chemistry.org

Table 3: Condensation and Imine Formation Reactions

| Reaction Type | Reactant 2 | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine, Amines) beilstein-journals.orgnih.govtandfonline.com | α,β-Unsaturated compound |

| Imine Formation | Primary Amine (R-NH₂) | Acid catalysis (optional), Dehydration masterorganicchemistry.comresearchgate.net | Imine (Schiff Base) |

Aromatic Ring Functionalization

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the directing effects of the existing substituents. The two methoxy groups (-OCH₃) and the methyl group (-CH₃) are activating groups and ortho-, para-directors. Conversely, the aldehyde group (-CHO) is a deactivating group and a meta-director.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.medalalinstitute.comlibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). dalalinstitute.comlibretexts.orguci.edu

In this compound, the positions for electrophilic attack are influenced by the combined effects of the substituents. The powerful activating and ortho-, para-directing nature of the two methoxy groups and the methyl group will dominate over the deactivating, meta-directing effect of the aldehyde. The most likely position for electrophilic attack is the C-6 position, which is ortho to the C-2 methoxy group and para to the C-5 methyl group. The C-4 position is also activated (ortho to the C-5 methyl group and para to the C-2 methoxy group) but may be slightly less favored. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), and Friedel-Crafts alkylation/acylation. libretexts.orgmasterorganicchemistry.com For instance, nitration of similar compounds like 3,4-dimethoxybenzaldehyde (B141060) can lead to the introduction of a nitro group onto the ring. umich.edu

Nucleophilic aromatic substitution (SNAᵣ) on an electron-rich ring like that of this compound is generally difficult. libretexts.orgyoutube.comyoutube.com These reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group to proceed via an addition-elimination mechanism (forming a Meisenheimer complex). libretexts.orgyoutube.com

Without such activation, substitution of a methoxy group would require very harsh conditions or a different mechanism, such as the elimination-addition (benzyne) pathway, which is promoted by very strong bases like sodium amide. libretexts.orgyoutube.com There is also the possibility of a concerted nucleophilic aromatic substitution (cSNAᵣ) pathway, which has been observed in the substitution of methoxy groups on some aromatic systems by amine nucleophiles, sometimes facilitated by additives like LiI. nih.gov However, specific examples of nucleophilic substitution on this compound were not found in the provided search results, suggesting it is not a common transformation for this specific compound under standard conditions.

Cyclization Reactions for Heterocycle Formation

A comprehensive search of peer-reviewed scientific literature and chemical databases did not yield any specific studies detailing the use of this compound in cyclization reactions to form heterocyclic compounds. While the presence of two methoxy groups and a methyl group on the benzene ring would theoretically influence the regioselectivity of such reactions, no experimental data has been published to confirm or explore these potential pathways.

Reaction Pathway Analysis and Mechanistic Elucidation

The analysis of reaction pathways and the elucidation of their mechanisms are crucial for understanding and optimizing chemical transformations. For reactions involving substituted benzaldehydes, this includes studying the formation of key intermediates, transition states, and the influence of substituents on the reaction kinetics and thermodynamics.

Mechanistic studies of the Pictet-Spengler reaction have focused on the formation and stability of the key iminium ion intermediate and the subsequent intramolecular cyclization. wikipedia.orgnih.gov Similarly, for the Bischler-Napieralski reaction, research has delved into the generation of the nitrilium ion and subsequent ring closure. wikipedia.orgorganic-chemistry.org

However, no specific reaction pathway analyses or mechanistic elucidations for reactions involving this compound have been reported in the scientific literature. The specific electronic and steric effects of the 2,3-dimethoxy and 5-methyl substitution pattern on the stability of intermediates and the energy barriers of potential reaction pathways remain uninvestigated.

Applications in Complex Chemical Synthesis

Role in Total Synthesis of Natural Products

The structural framework of 2,3-Dimethoxy-5-methylbenzaldehyde is embedded within numerous natural products, making it a valuable precursor in their total synthesis.

While direct evidence for the use of this compound in the synthesis of (-)-Herbertenediol is not prominently documented in the provided search results, the synthesis of related isomeric benzaldehydes, such as 2,5-dimethoxy-3-methylbenzaldehyde and 2,5-dimethoxy-4-methylbenzaldehyde (B127970), highlights the general synthetic strategies that could be employed. mdma.ch The synthesis of these isomers often involves multi-step processes starting from appropriately substituted phenols or toluenes. mdma.ch For instance, 2,5-dimethoxy-3-methylbenzaldehyde has been prepared through the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene. mdma.ch These methodologies underscore the feasibility of utilizing similarly substituted benzaldehydes as key intermediates in the assembly of complex natural product skeletons.

The core structure of this compound is a recurring motif in a variety of bioactive molecules. For example, the related compound 2,3-Dimethoxy-5-methyl-6-decaprenyl-1,4-benzoquinone, also known as Coenzyme Q10, is a vital substance in cellular respiration and acts as an antioxidant. google.com This highlights the potential of the 2,3-dimethoxy-5-methylbenzoyl moiety in the design and synthesis of new biologically active compounds.

Potential in Advanced Material Science Applications

The aldehyde functional group and the substituted aromatic ring of this compound make it a promising candidate for the development of novel polymers and framework materials.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. researchgate.netmdpi.com The synthesis of COFs often involves the reaction of aldehyde-containing monomers with amine-containing linkers. researchgate.net While the direct use of this compound in COF synthesis is not explicitly detailed, analogous dimethoxybenzaldehyde derivatives, such as 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, have been utilized as building blocks for creating robust COF monoliths. researchgate.net These materials exhibit potential for applications in chemical separations and gas storage. researchgate.net Furthermore, the principles of COF design, which rely on the precise geometry of building blocks, suggest that the specific substitution pattern of this compound could lead to the formation of unique framework architectures with tailored properties. The development of COF films with high mechanical strength has also been an area of active research, demonstrating the potential for these materials in advanced applications. chemrxiv.org

The versatility of benzaldehyde (B42025) derivatives extends to the synthesis of redox-active polymers. For instance, 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate (B99206) has been synthesized as a precursor for such polymers. nih.gov This indicates that appropriately functionalized benzaldehydes can be converted into monomers for polymerization, leading to materials with specific electrochemical properties.

Precursors for Pharmaceutical Intermediates and Lead Compounds

The structural motif of this compound is found in various compounds with pharmaceutical relevance. Its derivatives can serve as key intermediates in the synthesis of new drug candidates. The connection to Coenzyme Q10, a compound with applications in treating various skin and mucosal diseases, underscores the pharmaceutical potential of this structural class. google.com The development of new psychoactive substances has also involved precursors with similar dimethoxyamphetamine structures, highlighting the need for monitoring and control of related chemicals. incb.org

Applications in Agrochemical Development

The biological activity associated with compounds containing the dimethoxy-methyl-benzoyl scaffold suggests potential applications in the agrochemical sector. While specific examples of agrochemicals derived directly from this compound are not detailed in the provided information, the general principle of leveraging natural product-like structures for the development of new pesticides and herbicides is a well-established strategy in agrochemical research. The structural similarity to some bioactive molecules could be exploited to design new crop protection agents. google.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional geometry and electronic landscape of molecules like 2,3-Dimethoxy-5-methylbenzaldehyde. Methodologies such as the B3LYP or CAM-B3LYP functionals combined with basis sets like 6-311G++(d,p) are frequently used to perform geometry optimization, starting from an initial structure which can be derived from X-ray crystallography data of similar molecules. scielo.br These calculations yield a stable, low-energy conformation of the molecule in the gas phase, providing precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, the molecular electrostatic potential (MEP) surface is another crucial output of these calculations. The MEP map provides a visual representation of the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with other reagents. Other calculated electronic properties often include dipole moments and Mulliken charges on individual atoms, which further quantify the polarity and charge distribution within the molecule.

| Property | Typical Calculated Value/Description |

|---|---|

| Optimized Bond Lengths (Å) | Calculated values for C-C, C-O, C=O, and C-H bonds. |

| Optimized Bond Angles (°) | Calculated values for angles involving the benzene (B151609) ring, methoxy (B1213986) groups, and aldehyde functionality. |

| Dihedral Angles (°) | Describes the orientation of the methoxy and aldehyde groups relative to the benzene ring. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges (e) | Calculated partial charges on each atom in the molecule. |

Mechanistic Insights from Computational Modeling

Computational modeling extends beyond static molecular properties to the investigation of dynamic processes such as chemical reactions. For a molecule like this compound, this can involve studying its behavior in various chemical transformations. A significant area of interest is the elucidation of reaction mechanisms, which can be explored using DFT and other advanced computational methods.

For instance, in reactions involving the aldehyde group, such as nucleophilic additions or condensations, computational modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. The calculation of the potential energy surface for a reaction provides a detailed understanding of the energy changes that occur as the reaction progresses.

A powerful theoretical framework for understanding reaction mechanisms is the Molecular Electron Density Theory (MEDT). This theory focuses on the changes in electron density during a chemical reaction to explain the feasibility and selectivity of the process. For example, in a cycloaddition reaction involving a related compound, MEDT was used to analyze the reaction energetics and the electronic structure transformations along the reaction coordinate, revealing a non-concerted, asynchronous bond formation pathway. unirioja.es Such an approach applied to reactions of this compound would provide deep insights into its reactivity.

Spectroscopic Property Predictions and Correlations

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies obtained through DFT calculations. These calculated frequencies are often scaled by an appropriate factor to improve agreement with experimental data. epstem.net The predicted IR spectrum can help in the assignment of vibrational modes observed in the experimental spectrum, providing a detailed understanding of the molecule's vibrational behavior. Experimental IR spectra for related compounds like 2,3-dimethoxybenzaldehyde (B126229) are available and serve as a benchmark for such theoretical predictions. nist.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These calculations provide theoretical chemical shift values that can be correlated with experimental data. chemicalbook.comrsc.org Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging, and the correlation is generally strong, with high R² values indicating good agreement. epstem.net

Derivatization Strategies for Modified Functionality

Synthesis of Novel Derivatives and Analogs

The primary strategy for derivatizing 2,3-Dimethoxy-5-methylbenzaldehyde involves its conversion to the corresponding hydroquinone (B1673460) or benzoquinone, which then serves as a scaffold for further modification, most notably at the C-6 position. This process allows for the synthesis of a wide array of analogs, including the naturally occurring Coenzyme Q10 (CoQ10) and novel synthetic variants with altered properties. nih.govacs.org

The synthesis of CoQ analogs typically begins with the 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) core, also known as Coenzyme Q0. sigmaaldrich.combldpharm.com The aldehyde group of the parent compound is oxidized to a carboxylic acid, which can then be decarboxylated, or the entire aromatic ring system can be processed to yield the hydroquinone or benzoquinone structure necessary for coupling reactions.

A key derivatization involves attaching various isoprenoid side chains to the C-6 position of the benzoquinone ring. For example, the synthesis of CoQ10 involves the attachment of a ten-unit isoprenoid tail. wikipedia.org Researchers have created a multitude of analogs by varying the length and composition of this side chain. For instance, 6-farnesyl and 6-phytl derivatives of 2,3-dimethoxy-5-methylbenzoquinone have been synthesized to explore the impact of different lipophilic tails. acs.org

Beyond modifying the side chain, other functional groups can be introduced at the C-6 position. A series of Coenzyme Q analogs were designed and synthesized where the C-6 position was substituted with various groups to enhance antioxidant properties. nih.gov One notable example involved creating a derivative bearing a N-benzoylpiperazine group at this position. nih.gov These synthetic routes demonstrate the versatility of the 2,3-dimethoxy-5-methyl-benzoquinone scaffold in generating a diverse library of novel compounds for functional evaluation.

Table 1: Examples of Synthesized Derivatives from the 2,3-Dimethoxy-5-methyl-benzoquinone Core

| Derivative Name | Modification from Core Structure | Reference |

| Coenzyme Q10 | Decaprenyl side chain at C-6 position | wikipedia.org |

| 6-Farnesyl-2,3-dimethoxy-5-methylbenzoquinone | Farnesyl side chain at C-6 position | acs.org |

| 6-Phytyl-2,3-dimethoxy-5-methylbenzoquinone | Phytyl side chain at C-6 position | acs.org |

| 6-(N-benzoylpiperazine)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | N-benzoylpiperazine group at C-6 position | nih.gov |

| Idebenone | 10-hydroxydecyl side chain at C-6 position | nih.gov |

| Mitoquinone | Decyltriphenylphosphonium cation side chain at C-6 position | nih.gov |

Exploration of Structure-Activity Relationships through Derivatization

Derivatization of the 2,3-dimethoxy-5-methyl-benzoquinone core is crucial for understanding the structure-activity relationships (SAR) of CoQ analogs, particularly concerning their antioxidant and bioenergetic functions. The antioxidant activity is primarily associated with the redox-active quinone nucleus, while the side chain influences properties like lipophilicity, mitochondrial targeting, and bioavailability. nih.gov

Studies have shown that modifications to the C-6 side chain significantly impact biological activity. By synthesizing a series of CoQ analogs with different substituents at the C-6 position and evaluating their ability to scavenge free radicals, researchers have established clear SAR trends. nih.gov For example, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, an analog featuring a N-benzoylpiperazine group at the C-6 position demonstrated more potent radical scavenging activity than the naturally occurring CoQ10. nih.gov This suggests that introducing specific nitrogen-containing heterocyclic moieties can enhance the antioxidant capacity of the core quinone structure.

Other SAR studies have focused on modifying the quinone ring itself. The substitution of one or both methoxy (B1213986) groups with hydroxyl groups leads to the formation of hydroxy-coenzymes Q (HO-Q). uni-saarland.de These modifications alter the electrochemical properties of the quinone head, which can influence its role as an electron carrier and its antioxidant potential. The development of CoQ analogs like Idebenone, which has a shorter, more hydrophilic side chain, has been driven by the need to improve water solubility and bioavailability, even though it exhibits different interactions with the mitochondrial respiratory chain complexes compared to CoQ10. nih.gov These investigations underscore how systematic derivatization provides critical insights into the molecular features required for optimal biological function, guiding the design of new therapeutic agents for conditions linked to oxidative stress. nih.govnih.gov

Table 2: Structure-Activity Relationship Findings for CoQ Analogs

| Structural Modification | Observed Effect on Activity | Reference |

| Addition of N-benzoylpiperazine at C-6 | Increased antioxidant activity in DPPH assay compared to CoQ10 | nih.gov |

| Replacement of long isoprenoid tail with shorter, hydrophilic tail (e.g., Idebenone) | Increased water solubility and altered interaction with respiratory complexes | nih.gov |

| Replacement of methoxy groups with hydroxyl groups on the quinone ring | Alters electrochemical properties and antioxidant potential | uni-saarland.de |

| Modification of the quinone moiety | Can create analogs that outperform CoQ10 in specific disease models | nih.gov |

Development of Specific Functional Probes and Labels

The foundational structure derived from this compound is also utilized to create functional probes and labels for biochemical and cell biology research. These tools are designed to investigate the distribution, dynamics, and function of CoQ within cellular environments. uni-saarland.de

A common strategy involves attaching a reporter molecule, such as a fluorescent tag, to the CoQ structure. While direct derivatization of the initial aldehyde with a fluorophore is not the typical approach, the CoQ scaffold itself is modified. For instance, derivatives with fluorescent tags attached to the side chain have been synthesized. uni-saarland.de These fluorescent CoQ analogs allow for the visualization of their localization within cellular membranes using techniques like fluorescence microscopy. By tracking the probe, researchers can gain insights into how CoQ is distributed among different organelles, such as mitochondria, and within the lipid bilayer itself.

Furthermore, the creation of CoQ analogs with altered physicochemical properties, such as those with shorter side chains or modified quinone heads, serves a purpose in probing the function of the mitochondrial electron transport chain. nih.govuni-saarland.de These analogs can act as substrates or inhibitors for specific respiratory complexes, allowing scientists to dissect the intricate mechanisms of cellular respiration. For example, Idebenone has been identified as an efficient substrate for complexes II and III but a slow substrate for complex I, making it a useful tool to probe specific segments of the electron transport chain. nih.gov The synthesis of these specialized derivatives, built upon the core structure of this compound, is instrumental in developing molecular probes that illuminate the complex roles of coenzyme Q in cell biology.

Future Perspectives and Emerging Research Avenues

Innovations in Asymmetric Synthesis

The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. For derivatives of 2,3-Dimethoxy-5-methylbenzaldehyde, asymmetric synthesis can unlock novel properties and biological activities. Emerging research in this area is focused on the development of sophisticated organocatalytic methods.

Chiral secondary amines, such as those derived from proline, have emerged as powerful tools for the asymmetric functionalization of aldehydes. mdpi.com These catalysts operate through the formation of a transient iminium ion, which activates the aldehyde towards a variety of enantioselective transformations. nih.govmdpi.com Future work will likely involve the design of novel, highly-specialized chiral amines to achieve even greater levels of stereocontrol in reactions involving substituted benzaldehydes.

Key asymmetric reactions that could be applied to this compound or its derivatives include:

Asymmetric Aldol Reactions: The reaction of an enolate with the aldehyde group can be catalyzed by proline and its derivatives to produce chiral β-hydroxy carbonyl compounds with high enantioselectivity. mdpi.comnih.gov

Asymmetric Friedel-Crafts Alkylation: Organocatalysts can facilitate the enantioselective addition of electron-rich aromatic and heterocyclic compounds to the activated aldehyde. mdpi.com

Asymmetric Cycloadditions: Diels-Alder and other cycloaddition reactions can be catalyzed to produce complex chiral architectures. nih.gov

The development of dipeptides and even more complex peptide-based catalysts is also a promising frontier. These catalysts can create a chiral pocket that precisely controls the approach of the reactants, leading to high yields and enantioselectivities in reactions such as asymmetric cross-aldol reactions. researchgate.net

Table 1: Asymmetric Synthesis Strategies for Aldehydes

| Reaction Type | Catalyst Type | Potential Chiral Product from Aldehyde Precursor |

|---|---|---|

| Aldol Reaction | Proline-based organocatalysts, Dipeptides | β-Hydroxy carbonyl compounds |

| Friedel-Crafts Alkylation | Chiral secondary amines (e.g., MacMillan's catalyst) | Benzylic chiral centers |

| Cycloaddition (Diels-Alder) | Imidazolidinone catalysts | Chiral cyclic compounds |

Catalysis-Driven Transformations

Beyond asymmetric synthesis, catalysis offers a broad toolkit for the selective functionalization of the this compound scaffold. Transition metal catalysis, in particular, enables a range of transformations that would be difficult to achieve through other means.

Rhodium-catalyzed reactions have shown significant promise for the functionalization of benzaldehydes. acs.orgnih.gov For instance, the hydroacylation of alkynes with benzaldehydes can be achieved, and the strategic placement of a directing group, such as a triazene, can enable subsequent C-H activation and functionalization at other positions on the aromatic ring. acs.orgnih.gov This approach allows for the sequential and controlled introduction of multiple substituents, leading to complex and highly decorated benzene (B151609) derivatives.

Heterogeneous catalysis is another area of active research, offering advantages in terms of catalyst recovery and reuse. doi.org For example, solid-supported catalysts, such as metal complexes grafted onto materials like SBA-15 or MCM-41, can be used to efficiently synthesize benzimidazole (B57391) derivatives from the condensation of benzaldehydes with o-phenylenediamines. doi.org The reactivity in these systems can be influenced by the electronic nature of the substituents on the benzaldehyde (B42025). doi.org

Table 2: Catalytic Transformations for Substituted Benzaldehydes

| Catalytic System | Transformation | Key Features |

|---|---|---|

| Rhodium(I) Complexes | Intermolecular Hydroacylation | Mild reaction conditions, broad functional group tolerance. nih.gov |

| Rhodium(III) Complexes | C-H Olefination | Directed by a chelating group for site-selectivity. nih.gov |

| Heterogeneous Catalysts (e.g., Cu(II)/SBA-15) | Benzimidazole Synthesis | Catalyst is reusable, solvent-free conditions possible. doi.org |

Expanding Biological and Material Applications

While this compound itself is a building block, its derivatives have the potential for a wide range of applications. The methoxy (B1213986) and methyl substituents on the benzene ring can influence the electronic properties and steric profile of molecules derived from it, which in turn can impact their biological activity and material properties.

In the realm of medicinal chemistry, substituted benzaldehydes are precursors to a vast array of bioactive molecules. For instance, flavonoid structures incorporating substituted phenyl rings have been investigated for their anti-tumor properties. nih.gov A study on 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives revealed that some of these compounds exhibit significant cytotoxicity against various cancer cell lines and can induce apoptosis and cell cycle arrest. nih.gov The substitution pattern on the phenyl ring is crucial for this activity.

The structural motif of this compound could also be incorporated into novel psychoactive compounds, as related dimethoxy-methyl-phenylamines have been explored for their potential psychotomimetic effects. fishersci.ca

In materials science, the aldehyde functional group is a versatile handle for the synthesis of larger, more complex structures. For example, a related compound, 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde, has been synthesized as a precursor to quinone-based electrochemical actuators. iucr.org This suggests that derivatives of this compound could be explored for applications in functional materials, such as polymers, dyes, and electronic materials.

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound and its derivatives, this translates to a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Patents for related compounds, such as 2,5-dimethoxybenzaldehyde, describe greener synthesis routes that move away from harsh chemicals like titanium tetrachloride or phosphorus oxychloride, which release large amounts of acidic gases. patsnap.com These improved methods often employ more environmentally benign catalysts and reaction conditions. For example, a cobalt-catalyzed reaction between 1,4-dimethoxybenzene (B90301) and formaldehyde (B43269) has been developed for the synthesis of 2,5-dimethoxybenzaldehyde. patsnap.com

Another approach involves the use of dimethyl carbonate (DMC) as a green methylating agent, which is less toxic than dimethyl sulfate (B86663). patsnap.com The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage. rug.nl

Future research will likely focus on the application of these green principles to the synthesis of this compound, potentially through the use of biocatalysis, flow chemistry, or the development of novel catalytic systems that operate under mild, environmentally friendly conditions.

Q & A

Q. What computational tools can predict the physicochemical properties of this compound for drug discovery applications?

- Methodological Answer : Use software like Gaussian or Schrödinger Suite to calculate logP (lipophilicity), pKa (acidity), and H-bond donor/acceptors. Molecular docking (AutoDock Vina) can assess binding affinity to target proteins, guiding SAR studies .

Data Gaps and Research Challenges

- Ecological Impact Assessment : No data exist on biodegradation or toxicity (e.g., EC₅₀ for aquatic organisms). Researchers must conduct OECD 301/302 tests to evaluate environmental persistence and bioaccumulation potential .

- Reaction Scalability : Lab-scale syntheses may not translate to industrial production due to exothermic risks or purification bottlenecks. Pilot studies with flow chemistry systems are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.